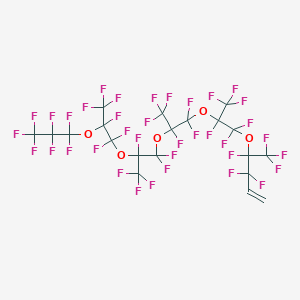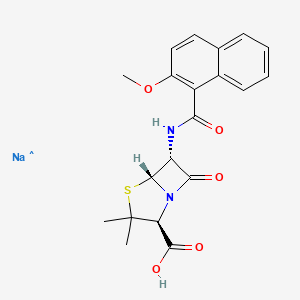
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is a derivative of vitamin A, known for its role in regulating cell growth, differentiation, and apoptosis. This compound is part of the retinoid family, which includes various forms of vitamin A and its analogs. Retinoids are crucial in numerous biological processes, including vision, immune function, and cellular communication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid typically involves the isomerization of all-trans-retinoic acid. This process can be achieved through various methods, including photochemical isomerization and chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and light exposure to ensure the correct isomer is produced.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological function.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various retinoic acid derivatives, while reduction can yield different isomers or reduced forms of the compound.
科学的研究の応用
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has numerous scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular differentiation and apoptosis, particularly in stem cell research.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its regulatory effects on cell growth and differentiation.
作用機序
The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation. Upon binding, the compound activates these receptors, leading to changes in gene expression that regulate cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, immune response, and cellular communication.
類似化合物との比較
Similar Compounds
All-trans-retinoic acid: Another retinoid with similar biological activities but different isomeric form.
13-cis-retinoic acid: Known for its use in treating severe acne and certain cancers.
9-cis-retinoic acid: Shares similar receptor binding properties but differs in its chemical structure and specific biological effects.
Uniqueness
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to selectively bind and activate certain nuclear receptors makes it a valuable compound for research and therapeutic applications.
特性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ |
InChIキー |
ILLYYNHLCANIBL-ZVCIMWCZSA-N |
異性体SMILES |
CC1=CCCC(C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)(C)C |
正規SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


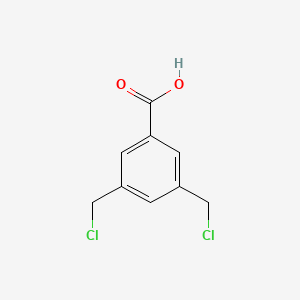

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
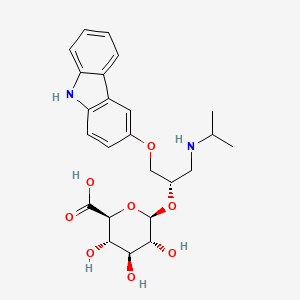


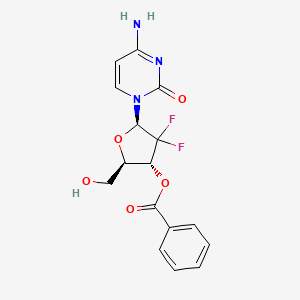
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
